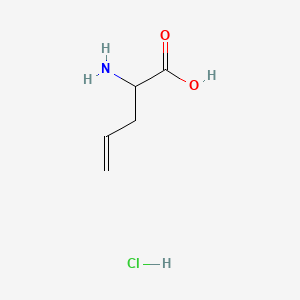

2-Aminopent-4-enoic acid hydrochloride

Description

Properties

IUPAC Name |

2-aminopent-4-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDZZOWASZMNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694383 | |

| Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144073-09-6 | |

| Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control

Classical and Contemporary Synthetic Routes to 2-Aminopent-4-enoic Acid Hydrochloride

The creation of the chiral center in 2-aminopent-4-enoic acid can be approached through several distinct strategies, each offering unique advantages in terms of efficiency, scalability, and stereochemical outcome. These methods range from leveraging pre-existing stereocenters in natural molecules to constructing the chiral center with the aid of catalytic or stoichiometric chiral reagents.

Chiral Pool Strategies for Enantioselective Synthesis

The chiral pool comprises readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnumberanalytics.com This strategy utilizes these natural building blocks as starting materials, preserving their inherent chirality throughout a synthetic sequence to produce a more complex chiral target. wikipedia.orgiscnagpur.ac.in For the synthesis of 2-aminopent-4-enoic acid, proteinogenic amino acids like L-serine, L-aspartic acid, or L-glutamic acid serve as common and cost-effective starting points. mdpi.comuh.edu

The general approach involves:

Protection: The amino and carboxyl groups of the starting amino acid are protected to prevent unwanted side reactions.

Side-Chain Manipulation: The functional group on the side chain (e.g., the hydroxyl of serine or the distal carboxyl group of glutamic acid) is chemically transformed into a suitable leaving group.

Allylation: The modified side chain is displaced or elongated via nucleophilic substitution or another carbon-carbon bond-forming reaction to introduce the required allyl group.

Deprotection: The protecting groups are removed to yield the final enantiomerically enriched 2-aminopent-4-enoic acid, which can then be converted to its hydrochloride salt.

This methodology is powerful because the stereocenter is already set by nature, avoiding the need for a dedicated asymmetric step and often ensuring high enantiomeric purity. mdpi.com

Asymmetric Catalysis in the Production of this compound

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst creates a chiral environment that directs a reaction to preferentially form one enantiomer over the other. santiago-lab.com Proline and its derivatives, for instance, are well-known organocatalysts that can activate substrates by forming chiral enamines or iminium ions. santiago-lab.comresearchgate.netwikipedia.org

For the synthesis of allylglycine derivatives, a key strategy involves the enantioselective allylation of a glycine-derived imine. Chiral hydrogen-bond-donor catalysts, such as squaramides, have been shown to effectively catalyze the addition of allyl nucleophiles (e.g., allylsilanes) to α-chloro glycinate (B8599266) derivatives, which serve as precursors to the reactive imine. This approach can yield α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). researchgate.net The reaction is notable for its operational simplicity and the ability to be performed on a gram scale with low catalyst loading.

Below is a table summarizing representative findings in the asymmetric catalytic synthesis of allylglycine analogs.

This table presents data for the synthesis of α-allyl amino esters, which are direct precursors to 2-aminopent-4-enoic acid.

Enantioselective Alkylation Approaches Utilizing Chiral Auxiliaries

A robust and widely employed method for asymmetric α-amino acid synthesis involves the use of a chiral auxiliary. This technique involves temporarily attaching a chiral molecule to an achiral substrate (in this case, glycine). The auxiliary then sterically directs the approach of an electrophile, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Several prominent systems have been developed for this purpose:

Evans Oxazolidinones: These auxiliaries, derived from chiral amino alcohols, are acylated with a protected glycine (B1666218). santiago-lab.comwilliams.edu Deprotonation forms a rigid chelated enolate, where one face is blocked by a bulky substituent on the auxiliary. rsc.org Alkylation with allyl iodide or bromide proceeds with high diastereoselectivity. rsc.orgbiosynth.com The auxiliary is then cleaved, often under mild hydrolytic or reductive conditions, to yield the target amino acid. santiago-lab.com

Schöllkopf Bis-Lactim Ethers: In this method, a cyclic dipeptide (diketopiperazine) is formed from glycine and a chiral amino acid, typically valine. researchgate.net After conversion to a bis-lactim ether, deprotonation of the glycine unit creates a planar enolate. The bulky isopropyl group from the valine auxiliary effectively shields one face, directing the incoming allyl halide to the opposite side with high diastereoselectivity (often >95% de). researchgate.netrsc.org Mild acidic hydrolysis then cleaves the product to release the desired α-amino acid methyl ester and the valine auxiliary. researchgate.net

Belokon's Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand (often based on (S)-proline) serve as effective templates for asymmetric alkylation. nih.govnih.gov The planar, rigid structure of the complex allows for highly stereoselective alkylation with reagents like allyl bromide, followed by acidic hydrolysis to release the free amino acid. nih.govresearchgate.net This method is particularly suitable for large-scale synthesis. nih.gov

The following table compares the effectiveness of different chiral auxiliary-based alkylation approaches for producing allylglycine or related compounds.

Enzymatic Resolution Techniques for Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Racemic 2-aminopent-4-enoic acid can be synthesized achirally, and an enzyme is then used to selectively act on one of the enantiomers, allowing for their separation. Kinetic resolution is a common enzymatic strategy.

Utilization of Penicillin Acylase and Related Enzymes

Penicillin G acylase (PGA) is an industrial enzyme traditionally used to hydrolyze penicillin G. uwindsor.ca However, its application has expanded to the kinetic resolution of racemic mixtures of N-acyl-α-amino acids. mdpi.com The process typically involves two steps:

Acylation: The racemic amino acid is first chemically acylated (e.g., with a phenylacetyl group) to produce a racemic mixture of N-acyl-2-aminopent-4-enoic acid.

Enzymatic Hydrolysis: Penicillin G acylase is introduced to the racemic mixture. The enzyme exhibits high enantioselectivity, preferentially catalyzing the hydrolysis of the N-acyl group from the L-enantiomer, leaving the D-enantiomer in its acylated form.

This difference in chemical state allows for the easy separation of the free L-amino acid from the N-acyl-D-amino acid. Mutants of PGA have been developed to enhance its enantiopreference and efficiency for a broader range of amino acid substrates. rsc.org

Optimization of Enzymatic Reaction Conditions for Enantiomeric Purity

The success of an enzymatic resolution is highly dependent on the reaction conditions, which must be carefully optimized to achieve high yield and enantiomeric excess (ee). Key parameters include:

pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. For instance, proteolysis using the enzyme Alcalase on fish by-products was found to be optimal at pH values around 8.2-8.5 and temperatures of 57-59°C. Deviating from these optima can lead to reduced enzyme activity or denaturation, lowering the reaction rate and resolution efficiency.

Enzyme Support/Immobilization: Immobilizing the enzyme on a solid support, such as glass beads or porous silica, can significantly improve its stability, reusability, and performance in continuous flow bioreactors. Immobilization can also prevent enzyme aggregation and simplify product purification.

Solvent System: While many enzymatic reactions occur in aqueous buffers, the use of organic solvents or biphasic systems can be advantageous for substrates with poor water solubility and can sometimes enhance enzyme selectivity.

Substrate and Reagent Concentration: The concentrations of the substrate, acylating agents, and any additives can influence the reaction kinetics and equilibrium. For example, in some enzymatic syntheses, a molar ratio of 1.5:1 between an amino alcohol and an acid, with an enzyme loading of 15 wt%, was found to be optimal. researchgate.net

The table below summarizes key parameters that are typically optimized for enzymatic resolutions.

By fine-tuning these conditions, chemists can maximize the efficiency of the enzymatic resolution, making it a viable and green alternative for the production of enantiomerically pure this compound.

Metal-Catalyzed Synthetic Strategies

Metal-catalyzed reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, offering high levels of chemo-, regio-, and stereoselectivity. Various strategies employing palladium, zinc, copper, and iridium have been developed for the synthesis of this compound and its precursors.

Palladium-catalyzed asymmetric allylic amination (AAA) represents a direct and efficient method for the enantioselective synthesis of chiral amines. This strategy typically involves the reaction of an allylic substrate with a nitrogen nucleophile in the presence of a palladium catalyst and a chiral ligand. While direct synthesis of 2-aminopent-4-enoic acid via this method is not extensively documented, the principles can be applied to its precursors.

The regioselectivity of the nucleophilic attack, leading to either branched or linear products, is a critical aspect of this methodology. The choice of ligand, solvent, and the nature of the nucleophile can influence the outcome. For instance, the use of certain ligands can favor the formation of the branched product, which is a key structural feature of allylglycine derivatives. researchgate.net Research has shown that hydrogen bonding between the substrate and the nucleophile can direct the attack to the desired position, thereby controlling regioselectivity. tdx.cat

Chiral diphosphine ligands, such as those with a spiroketal backbone (SKP), have demonstrated high efficiency and enantioselectivity (94% to >99% ee) in the palladium-catalyzed AAA of allylic acetates substituted with a phosphonate (B1237965) group, yielding chiral β-aminophosphonates. rsc.org Similarly, chiral oxamide-phosphine (COAP) ligands have been developed for the asymmetric allylic amination of vinyl benzoxazinones, where carbonyl coordination to palladium is crucial for achieving high regio- and enantiocontrol. rsc.org These examples highlight the potential of palladium-catalyzed allylic amination for the stereocontrolled synthesis of allylglycine and its derivatives.

| Ligand Type | Substrate | Nucleophile | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Spiroketal Diphosphine (SKP) | 2-Diethylphosphonate-substituted allylic acetates | Amines | High efficiency and enantioselectivity | 94% to >99% | rsc.org |

| Chiral Oxamide-Phosphine (COAP) | Vinyl benzoxazinones | Alkylamines | Carbonyl assistance for regio- and enantiocontrol | Up to 94% | rsc.org |

| Diphenylphosphino-based ligand | Butadiene monoepoxide | Imides or carbamates | Control of regio- and enantioselectivity | Excellent | tdx.cat |

The palladium-catalyzed cross-coupling of organozinc reagents with organic halides is a robust method for C-C bond formation. In the context of allylglycine synthesis, this approach is particularly useful for introducing the allyl group to a glycine-derived scaffold. A significant advancement in this area is the development of zinc-mediated, palladium-catalyzed cross-coupling reactions that can be performed in water at room temperature, which offers a more environmentally benign alternative to traditional methods requiring anhydrous organic solvents. researchgate.net

These reactions often utilize a zinc-copper reagent derived from iodoalanine, which is then coupled with an appropriate electrophile. For instance, the synthesis of N-(Boc)-allylglycine methyl ester, a protected precursor to 2-aminopent-4-enoic acid, can be achieved through the palladium-catalyzed coupling of an iodoalanine-derived zinc reagent with an allyl halide. researchgate.net The use of zinc dust can also facilitate the deprotonation of amino acid ester hydrochloride salts, generating the free amino acid ester in a neat and quantitative manner, which can then be used in subsequent coupling reactions. researchgate.net

The scope of palladium-catalyzed α-arylation of zinc enolates of esters has been extensively studied, demonstrating the versatility of this methodology. berkeley.edu By quenching alkali metal enolates of esters with zinc chloride, the corresponding zinc enolates are generated in situ and can be coupled with a variety of aryl bromides. berkeley.edu This principle can be extended to the allylation of glycine ester enolates to furnish allylglycine esters.

| Reaction Type | Key Reagents | Solvent | Advantages | Reference |

|---|---|---|---|---|

| Cross-coupling of iodoalanine-derived zinc-copper reagent | Zinc-copper reagent, cycloalkenyl triflates, Pd catalyst | Not specified | Access to various cycloalkyl derivatives | researchgate.net |

| Deprotonation of amino acid ester hydrochlorides | Activated zinc dust | Neat | Quantitative, isolation of free amino acid esters | researchgate.net |

| α-Arylation of ester zinc enolates | Ester enolate, ZnCl2, aryl bromide, Pd catalyst | THF/NMP | Broad substrate scope, tolerance of functional groups | berkeley.edu |

Dual catalytic systems, particularly those combining copper and iridium, have emerged as a powerful strategy for the stereodivergent synthesis of α,α-disubstituted α-amino acids. acs.orgnih.govacs.org This methodology allows for the preparation of all four stereoisomers of a product from the same set of starting materials by simply varying the chirality of the two metal catalysts.

The reaction typically involves the α-allylation of an aldimine ester. A chiral iridium catalyst activates the allylic electrophile, while a chiral copper complex, such as a Cu-Phox complex, activates the imine ester. nih.govacs.org The combination of these two chiral catalysts allows for precise control over the configuration of the two newly formed stereocenters, leading to products with high diastereoselectivity and enantioselectivity (up to >99% ee and >20:1 dr). nih.govacs.org

This stereodivergent approach has been successfully applied to the synthesis of various non-proteinogenic α-amino acids bearing two contiguous stereocenters. acs.org The utility of this method has been further demonstrated in the synthesis of dipeptides and analogues of bioactive molecules. nih.govacs.org A copper/iridium-catalyzed cascade reaction has also been reported for the synthesis of α-deuterated α-amino acids, showcasing the versatility of this dual catalytic system in achieving stereochemical control. thieme-connect.de

| Catalytic System | Substrates | Key Advantage | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ir/Cu-Phox | Aldimine esters, allylic electrophiles | Access to all four stereoisomers | Up to >99% ee, >20:1 dr | nih.govacs.org |

| Cu/Ir dual catalysis | Aldimine esters | Construction of two contiguous stereogenic centers | High yield and excellent stereoselectivity | acs.org |

| Copper/Iridium cascade | Not specified | Synthesis of α-deuterated α-amino acids | High stereochemical control | thieme-connect.de |

Advanced Synthetic Methodologies

Beyond traditional batch processes, advanced synthetic methodologies such as continuous flow synthesis and strategic functional group interconversions are being employed to improve the efficiency, scalability, and diversity of synthetic routes towards this compound and its derivatives.

Continuous flow chemistry offers several advantages over conventional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. technologynetworks.comresearchgate.net These features make it an attractive platform for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

The application of continuous flow technology to the synthesis of amino acids and peptides has been demonstrated in several studies. whiterose.ac.ukacs.orgresearchgate.net For example, a continuous flow system has been developed for the synthesis of α-amino acids via the in situ generation of aldimines followed by electrochemical carboxylation, avoiding the use of stoichiometric metal reagents or toxic cyanides. acs.org Another example is the highly efficient continuous-flow solid-phase peptide synthesis (SPPS) which allows for the use of only 1.5 equivalents of amino acids during coupling, leading to significant cost and waste reduction. researchgate.net

While a specific continuous flow process for the industrial production of this compound is not yet widely reported, the existing research on flow synthesis of other amino acids provides a strong foundation for its development. chemistryviews.orgresearchgate.netnih.gov The principles of telescoped reactions in flow, where multiple synthetic steps are integrated without intermediate isolation, could be particularly beneficial for the efficient and scalable production of this compound. nih.gov

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Better control over reaction parameters and handling of hazardous materials. | technologynetworks.comresearchgate.net |

| Improved Efficiency | Increased heat and mass transfer lead to higher yields and shorter reaction times. | researchgate.net |

| Scalability | Easier to scale up production from laboratory to industrial scale. | technologynetworks.com |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | nih.gov |

| Reduced Waste | More efficient use of reagents and solvents. | researchgate.net |

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. ub.eduimperial.ac.uk This approach is crucial for the synthesis of complex molecules from simpler, more readily available starting materials.

A notable example of FGI in the synthesis of 2-aminopent-4-enoic acid derivatives is the stereoselective functionalization of 2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. rsc.org In this method, the oxazolidinone serves as a chiral auxiliary. Stereoselective allylation at the 4-position, followed by hydrolysis of the resulting 4,4-disubstituted oxazolidinone, yields enantiomerically pure (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids with high enantiomeric excess (>98% ee). rsc.org

The concept of FGI is broad and encompasses a wide range of transformations, including oxidation, reduction, and substitution reactions. imperial.ac.ukyoutube.comslideshare.net For instance, an amine group can be introduced via the reduction of a nitro group, or a carboxylic acid can be derived from the hydrolysis of an ester or a nitrile. These transformations are essential for manipulating molecular structures and accessing a diverse range of derivatives of this compound for various applications.

Post-Synthetic Purification and Stereochemical Purity Assessment

After synthesis and deprotection, the crude this compound must be purified to remove byproducts, unreacted starting materials, and any stereoisomeric impurities. The assessment of its stereochemical purity is a critical final step.

1 Recrystallization and Chromatographic Purification Methods

Recrystallization is a common and effective method for purifying solid compounds like this compound. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for efficient purification.

Chromatographic techniques are also widely employed for the purification of amino acids. youtube.comnih.gov Thin-layer chromatography (TLC) and paper chromatography are often used for analytical purposes to monitor the progress of a reaction and assess the purity of the product. youtube.comyoutube.com For preparative purification, column chromatography is the method of choice. Ion-exchange chromatography is particularly effective for separating amino acids from other substances, as it exploits the charge of the amino and carboxyl groups. nih.gov

2 Enantiomeric Excess Determination via Chiral Chromatography

Determining the enantiomeric excess (ee) is essential to confirm the stereochemical outcome of an asymmetric synthesis. mdpi.com Chiral chromatography is the most powerful and widely used technique for this purpose. nih.govchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. sigmaaldrich.comsigmaaldrich.com

For amino acids, including allylic variants, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column is typically employed. nih.govacs.org Often, the amino acid must first be derivatized to a more volatile or detectable form. For example, amino acids can be converted to their N-trifluoroacetyl-O-methyl ester derivatives for analysis by chiral GC. nih.gov This allows for accurate quantification of each enantiomer and thus a precise determination of the enantiomeric excess. nih.gov The choice of the chiral stationary phase and the chromatographic conditions are critical for achieving good separation (resolution) of the enantiomers. chromatographyonline.com

Table 2: Methods for Stereochemical Purity Assessment

| Technique | Principle | Application to 2-Aminopent-4-enoic acid |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Separation and quantification of (R)- and (S)-enantiomers, often after derivatization. |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | Determination of enantiomeric excess after conversion to, for example, N-trifluoroacetyl methyl esters. nih.gov |

Biochemical and Biological Research Investigations of 2 Aminopent 4 Enoic Acid Hydrochloride

Enzyme Substrate and Inhibitor Studies

Allylglycine's structural similarity to natural amino acids allows it to interact with a variety of enzymes, often acting as an inhibitor.

Research has shown that 2-aminopent-4-enoic acid (allylglycine) functions as an inhibitor of several aminotransferases, which are critical enzymes in amino acid metabolism. nih.gov These enzymes, which utilize pyridoxal-5'-phosphate (PLP) as a coenzyme, catalyze the transfer of an amino group from an amino acid to an α-keto acid. Allylglycine has been documented to inhibit key aminotransferases such as Alanine (B10760859) Transaminase (ALT) and Aspartate Aminotransferase (AST). nih.gov The interaction is believed to cause conformational changes in the apoenzymes, affecting their catalytic activity. nih.gov Studies on related inhibitors have shown that such interactions can lead to a decrease in absorption and circular dichroism maxima associated with the active form of the enzyme. nih.gov

| Enzyme | Common Abbreviation | Interaction with Allylglycine |

| Alanine Transaminase | ALT | Antagonist / Inhibitor nih.gov |

| Aspartate Aminotransferase | AST | Antagonist / Inhibitor nih.gov |

One of the most studied interactions of allylglycine is its potent inhibition of Glutamate (B1630785) Decarboxylase (GAD). nih.gov GAD is the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the excitatory neurotransmitter glutamate, a crucial step in maintaining neural balance. wikipedia.orgmedlink.com The enzyme requires pyridoxal-5'-phosphate (PLP) as an essential cofactor for its catalytic activity. wikipedia.org

The inhibitory action of allylglycine on GAD is complex and multifaceted. Allylglycine is metabolized in the brain to 2-keto-4-pentenoic acid. wikipedia.org This metabolite is a key inhibitor of GAD. The mechanism involves the metabolite interacting with the PLP cofactor, effectively inactivating the enzyme. By inhibiting GAD, allylglycine reduces the synthesis of GABA, leading to a net increase in neural excitation, which is why it is known for its convulsant properties. nih.govmedlink.com This inhibition of GAD is a primary contributor to the seizures observed following allylglycine administration in research models. nih.gov In some biological systems, specific GAD inhibitors like L-allylglycine are used experimentally to suppress GABA generation and study its downstream effects. nih.gov

The inhibitory effects of 2-aminopent-4-enoic acid are largely attributed to competitive inhibition. This is the most common form of enzyme inhibition, accounting for the majority of observed cases in metabolic networks. nih.gov Competitive inhibition occurs when an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site. nih.gov This binding event prevents the actual substrate from accessing the active site, thereby blocking the catalytic reaction.

In the case of allylglycine, its structure is analogous to amino acids like glutamate and alanine. This structural mimicry allows it to bind to the active sites of enzymes like GAD and various aminotransferases. nih.gov This competition with the endogenous substrates is a fundamental reason for its broad inhibitory profile across different metabolic pathways. The prevalence of competitive inhibition in metabolism is thought to be a consequence of the finite structural diversity within the metabolome, where different molecules share similar chemical features. nih.gov

Metabolic Pathway Interrogations

The study of allylglycine and its metabolites provides valuable insights into the regulation and function of key metabolic routes.

As previously mentioned, the transamination of allylglycine in the brain yields 2-keto-4-pentenoic acid (also known as 2-oxopent-4-enoic acid). wikipedia.org This α-keto acid has been identified not just as a metabolite but as a potent inhibitor in its own right, particularly of glutamate decarboxylase (GAD). wikipedia.org The conversion of an amino acid into an α-keto acid that subsequently acts as an enzyme inhibitor is a recognized biochemical mechanism. nih.gov The investigation of 2-keto-4-pentenoic acid demonstrates that the biological activity of the parent compound, allylglycine, is mediated through its metabolic transformation.

| Property | Value |

| IUPAC Name | 2-Oxopent-4-enoic acid |

| Synonym | 2-Keto-4-pentenoic acid |

| Chemical Formula | C₅H₆O₃ wikipedia.org |

| Molar Mass | 114.100 g·mol⁻¹ wikipedia.org |

2-Aminopent-4-enoic acid belongs to a class of unsaturated amino acids that includes other important research compounds like L-propargylglycine. L-propargylglycine is a naturally occurring acetylenic amino acid that acts as a mechanism-based inactivator of enzymes involved in methionine metabolism, such as cystathionine (B15957) γ-synthease and methionine γ-lyase. researchgate.net

While not a direct precursor in the natural biosynthesis of these compounds, 2-aminopent-4-enoic acid serves as a crucial structural and functional analog. The study of its interactions with enzymes provides a model for understanding how similar non-proteinogenic amino acids, such as those containing alkyne (propargylglycine) or other reactive groups, can be designed and utilized as specific enzyme inhibitors. researchgate.net For instance, L-2-Amino-4-pentynoic acid, a compound structurally related to both allylglycine and propargylglycine, has been isolated from microbial sources and shown to have inhibitory effects on bacterial growth. researchgate.net These amino acids are also used as building blocks in the synthesis of novel peptides with potential therapeutic applications, such as antibacterial agents. researchgate.net The knowledge gained from allylglycine research informs the synthesis and application of these related molecules.

Incorporation into Peptides and Proteins for Mechanistic Studies

The ability to introduce allylglycine at specific positions within a protein has opened new avenues for studying protein structure and function. This is primarily achieved through the expansion of the genetic code, a powerful technique in protein engineering.

The site-specific incorporation of allylglycine into proteins is accomplished by repurposing a nonsense codon, typically the amber stop codon (UAG). nih.govnih.gov This process utilizes an orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair, which functions independently of the host cell's endogenous translational machinery. nih.govresearchgate.net The methodology involves several key steps:

Gene Mutagenesis : The gene encoding the protein of interest is mutated to introduce a UAG codon at the desired site for allylglycine insertion. nih.govacs.org

Orthogonal Pair Expression : An engineered aminoacyl-tRNA synthetase, specifically evolved to recognize allylglycine, and its cognate suppressor tRNA (tRNACUA) are expressed in the host system. acs.orgresearchgate.net

Chemical Misacylation & In Vitro Translation : The suppressor tRNA is chemically acylated with allylglycine. acs.org In a cell-free protein synthesis system, this misacylated tRNA recognizes the UAG codon on the mRNA transcript and incorporates allylglycine into the growing polypeptide chain. acs.orgnih.gov

This technique allows for the production of homogenous protein populations containing a single, precisely placed allylglycine residue. acs.orgresearchgate.net

A critical aspect of incorporating a non-canonical amino acid is its effect on the protein's native structure and function. Allylglycine is structurally similar to natural amino acids like leucine (B10760876) and methionine, which often allows it to be well-tolerated within a protein's structure. acs.orgnih.gov

In one notable study, allylglycine was substituted for a methionine residue at position 84 (Met84) in ecotin, a serine protease inhibitor. acs.orgacs.org The resulting ecotin analogue (Met84AGly) was found to retain its biological activity, inhibiting bovine trypsin with an inhibitory constant (Ki) comparable to that of the wild-type protein. acs.orgacs.orgnih.gov This demonstrates that the incorporation of allylglycine did not significantly disrupt the protein's folding or its ability to interact with its target.

From a structural standpoint, the presence of glycine-like residues can increase the flexibility of the polypeptide backbone, facilitating helix-helix packing and allowing for conformational rearrangements that may be important for protein function. nih.gov The introduction of allylglycine can therefore be used to probe the functional importance of specific protein domains and their movements. acs.org

Table 1: Comparison of Inhibitory Activity of Wild-Type Ecotin and its Allylglycine Analogue

| Protein | Target Enzyme | Inhibitory Constant (Ki) | Functional Outcome | Source |

|---|---|---|---|---|

| Wild-Type Ecotin | Bovine Trypsin | Comparable to analogue | Inhibition of trypsin | acs.orgacs.org |

The terminal alkene group of allylglycine provides a unique chemical handle for inducing site-specific cleavage of the protein backbone. acs.org Treatment with a simple chemical reagent, such as iodine, triggers a specific reaction at the allylglycine residue. acs.orgacs.org The presumed mechanism involves the formation of an iodolactone intermediate, which leads to the hydrolysis and cleavage of the adjacent peptide bond. acs.org

This strategy has been effectively used to modulate protein-protein interactions. acs.org For instance, the iodine-induced cleavage of the allylglycine-containing ecotin (Met84AGly) at its P1 reactive site resulted in the deactivation of the inhibitor. acs.orgnih.gov This cleavage led to the release of active trypsin from the ecotin-trypsin complex, demonstrating a novel method for chemically controlling enzyme activity. acs.orgnih.gov This technique offers a powerful tool for dissecting protein function by allowing for the systematic removal of specific protein domains or the controlled disruption of protein complexes. acs.org

Molecular Interactions in Biological Systems

Beyond its use in protein engineering, allylglycine itself interacts with various components of biological systems, particularly those involved in amino acid metabolism and neurotransmission.

Allylglycine has been identified as an inhibitor of certain amino acid transport systems. In studies using rat brain slices, it was shown to inhibit the uptake of L-leucine and L-proline. nih.gov This suggests that allylglycine can interact with the binding sites of transporters responsible for moving these amino acids across cell membranes.

Furthermore, the structural backbone of 2-aminopentenoic acid is relevant in the context of excitatory amino acid receptors. While not allylglycine itself, a related compound, (E)-2-amino-5-phosphono-3-pentenoic acid, was used to develop photoaffinity ligands to probe the glutamate recognition site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This highlights the potential for molecules with this core structure to interact with binding sites for major neurotransmitters like glutamate. In the bacterium Pseudomonas aeruginosa, the toxin L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) is synthesized from a tripeptide precursor containing glutamate and alanine, indicating the role of related structures in metabolic pathways. frontiersin.org

Table 2: Observed Molecular Interactions of Allylglycine and Related Compounds

| Compound | System | Interaction Type | Target | Observed Effect | Source |

|---|---|---|---|---|---|

| Allylglycine | Rat Brain Slices | Inhibition | L-leucine and L-proline transporters | Reduced amino acid uptake | nih.gov |

| (E)-2-amino-5-phosphono-3-pentenoic acid derivatives | Rat Brain | Binding | NMDA Receptor Glutamate Site | High-affinity binding | nih.gov |

The ability of allylglycine to inhibit the uptake of amino acids such as L-leucine and L-proline in ex vivo rat brain slice models points to its potential to modulate neurotransmitter signaling. nih.gov Amino acids can act directly as neurotransmitters (e.g., glutamate) or serve as precursors for their synthesis. By competing for or blocking amino acid transporters, allylglycine can alter the local concentrations of these signaling molecules. This interference with the normal flux of amino acids can impact synaptic transmission and neuronal signaling pathways. The research conducted in brain slices provides a direct demonstration of allylglycine's activity in a model system relevant to central nervous system function. nih.gov

Mechanisms of Antimicrobial Action at the Molecular Level

The antimicrobial properties of 2-aminopent-4-enoic acid, also known as allylglycine, are rooted in its ability to interfere with essential bacterial metabolic and enzymatic processes at the molecular level. As an analogue of various amino acids, it can act as a competitive inhibitor of enzymes that are crucial for bacterial survival, particularly those involved in cell wall synthesis and amino acid metabolism.

One of the primary proposed mechanisms for the antimicrobial action of 2-aminopent-4-enoic acid is the inhibition of glutamate decarboxylase. wikipedia.orgscbt.com This enzyme is pivotal in the biosynthesis of gamma-aminobutyric acid (GABA), a neurotransmitter in animals, but it also plays roles in bacterial physiology, including pH homeostasis and as a signaling molecule. By inhibiting glutamate decarboxylase, 2-aminopent-4-enoic acid can disrupt these vital functions in susceptible bacteria. wikipedia.orgscbt.com

Furthermore, research has indicated that derivatives of 2-aminopent-4-enoic acid can be metabolized by certain bacteria, suggesting an interaction with their metabolic pathways. For instance, Pseudomonas putida has been shown to metabolize D-allylglycine into 2-keto-4-pentenoic acid. nih.gov This metabolic conversion is dependent on enzymes encoded by the TOL plasmid, highlighting a specific biochemical pathway that can be targeted. nih.gov The accumulation of such metabolites or the disruption of the normal flow of metabolic intermediates can lead to toxic effects and inhibit bacterial growth.

The structural similarity of 2-aminopent-4-enoic acid to amino acids like alanine and glycine (B1666218) suggests that it may also interfere with bacterial cell wall synthesis. The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for maintaining cell integrity. Its synthesis is a complex process involving numerous enzymatic steps. For example, high concentrations of glycine have been shown to inhibit the growth of bacteria like Helicobacter pylori by interfering with the incorporation of L-alanine into the peptidoglycan precursor UDP-acetylmuramic acid. nih.gov Given that 2-aminopent-4-enoic acid is an amino acid analogue, it is plausible that it could exert a similar inhibitory effect on the enzymes involved in peptidoglycan synthesis, such as UDP-N-acetylmuramate-alanine ligase.

The table below summarizes the key bacterial enzymes and metabolic pathways that are potential targets for the antimicrobial action of 2-aminopent-4-enoic acid and its derivatives.

| Enzyme/Pathway Target | Bacterium (if specified) | Proposed Mechanism of Action | Potential Consequence for the Bacterium |

| Glutamate Decarboxylase | - | Competitive inhibition | Disruption of GABA biosynthesis, impaired pH homeostasis. wikipedia.orgscbt.com |

| TOL Plasmid-Encoded Enzymes | Pseudomonas putida | Metabolism of D-allylglycine to 2-keto-4-pentenoic acid. nih.gov | Accumulation of potentially toxic metabolic byproducts, disruption of normal metabolic flow. nih.gov |

| Enzymes of Peptidoglycan Synthesis (e.g., Alanine Racemase, D-Ala-D-Ala Ligase) | General | Competitive inhibition due to structural similarity to alanine. | Inhibition of cell wall synthesis, leading to cell lysis. nih.gov |

| D-amino acid oxidase | Escherichia coli | Potential substrate or inhibitor. nih.gov | Interference with D-amino acid metabolism. nih.gov |

It is important to note that the comprehensive molecular mechanism of antimicrobial action for 2-aminopent-4-enoic acid hydrochloride is still an area of active research. The data gathered from various studies on allylglycine and related compounds provide a strong foundation for understanding its potential as an antimicrobial agent that acts through the targeted inhibition of crucial bacterial enzymes and metabolic pathways.

Advanced Analytical and Spectroscopic Characterization of 2 Aminopent 4 Enoic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides the fundamental framework for the structural elucidation of 2-aminopent-4-enoic acid hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Vinyl Protons (H-4, H-5): The protons on the double bond are expected to resonate in the downfield region, typically between 5.0 and 6.0 ppm. The terminal vinyl protons (H-5) would likely appear as a multiplet due to coupling with the H-4 proton. The H-4 proton, being adjacent to both the double bond and the allylic position, would also present as a complex multiplet.

Alpha-Proton (H-2): The proton attached to the chiral carbon (C-2), which is adjacent to the carboxylic acid and the amino group, is expected to appear as a multiplet in the range of 3.5 to 4.5 ppm.

Allylic Protons (H-3): The two protons at the allylic position (C-3) would be diastereotopic and are expected to resonate as distinct multiplets, likely between 2.5 and 3.0 ppm, due to coupling with both the alpha-proton and the vinyl proton.

Amine and Carboxylic Acid Protons: The protons of the ammonium (-NH3+) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbonyl Carbon (C-1): The carboxylic acid carbon is the most deshielded and is expected to appear at the lowest field, typically in the range of 170-180 ppm.

Alkene Carbons (C-4, C-5): The carbons of the double bond are expected to resonate between 115 and 140 ppm.

Alpha-Carbon (C-2): The carbon bearing the amino and carboxyl groups would likely appear in the range of 50-60 ppm.

Allylic Carbon (C-3): The allylic carbon is expected to have a chemical shift in the range of 30-40 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-2 | 3.5 - 4.5 (m) | 50 - 60 |

| H-3 | 2.5 - 3.0 (m) | 30 - 40 |

| H-4 | 5.0 - 6.0 (m) | 115 - 140 |

| H-5 | 5.0 - 6.0 (m) | 115 - 140 |

| -NH3+ | Variable (broad s) | - |

| -COOH | Variable (broad s) | 170 - 180 |

Note: m = multiplet, s = singlet. Chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, confirming the connectivity of the proton network. For instance, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign each proton signal to its corresponding carbon atom in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space, which is invaluable for determining the stereochemistry and preferred conformation of the molecule.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. These changes can indicate the presence of different conformers in equilibrium and allow for the determination of the thermodynamic parameters for their interconversion. For a flexible molecule like this compound, VT-NMR could reveal information about the rotational barriers around the C-C single bonds and the preferred conformations in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C5H10ClNO2), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

LC-MS and GC-MS for Purity and Identity Confirmation

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the confirmation of compound identity and purity.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is well-suited for the analysis of polar and non-volatile compounds like amino acid hydrochlorides. The liquid chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection and identification. This technique would be used to assess the purity of this compound and to identify any potential impurities.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the compound typically needs to be derivatized to increase its volatility. While less direct for this specific compound, derivatization followed by GC-MS can also be used for purity assessment and to obtain a characteristic mass spectrum. The electron ionization (EI) mass spectrum of the free base, allylglycine, shows characteristic fragmentation patterns that can be used for identification.

Interactive Data Table: Key Mass Spectrometry Data

| Technique | Information Provided | Expected Results for this compound |

| HRMS | Exact mass and elemental formula | Confirmation of the molecular formula C5H10ClNO2 |

| LC-MS | Purity and molecular weight | A major peak corresponding to the mass of the compound, with minor peaks for impurities. |

| GC-MS (of derivatized compound) | Purity and fragmentation pattern | A characteristic fragmentation pattern for the derivatized compound. |

Computational and Theoretical Chemistry Studies of 2 Aminopent 4 Enoic Acid Hydrochloride

Quantum Mechanical (QM) Calculations

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure and properties of molecules. QM calculations solve the Schrödinger equation for a given molecular system to determine its wavefunction and energy. From these, a wide range of chemical and physical properties can be derived. These first-principles methods are essential for obtaining a detailed picture of molecular orbitals, predicting spectroscopic parameters, and understanding chemical behavior without reliance on empirical data.

Electronic Structure Determination and Molecular Orbital Analysis

The electronic structure of a molecule describes the arrangement and energies of its electrons. A primary output of QM calculations is the set of molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a molecule that is more easily excited and more reactive. For 2-Aminopent-4-enoic acid hydrochloride, analysis would reveal how the protonated amine, the carboxylic acid, and the terminal vinyl group influence the electron distribution and the frontier orbitals. Theoretical studies on similar biomolecules, such as glycine (B1666218), have successfully used these approaches to understand electronic properties and reactivity. researchgate.netnih.gov

Table 1: Illustrative Molecular Orbital Properties for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific research findings for this compound were not found.)

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.0 | Energy difference between HOMO and LUMO. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

QM calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

Vibrational Frequencies: The calculation of second derivatives of the energy with respect to atomic positions yields a Hessian matrix, from which vibrational frequencies (corresponding to infrared and Raman spectra) can be determined. gaussian.com This analysis requires the geometry to be a stationary point on the potential energy surface. gaussian.com For this compound, this would allow for the assignment of specific vibrational modes, such as the C=C stretch of the allyl group, the C=O stretch of the carboxylic acid, and the N-H bends of the ammonium group. Studies on glycine have demonstrated the utility of these calculations in assigning experimental spectra. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for nuclei such as ¹H and ¹³C. Comparing these predicted shifts with experimental data helps in the structural elucidation of the molecule. Quantum mechanical approaches, particularly those using Density Functional Theory (DFT), can predict ¹H chemical shifts with a root mean square error of 0.2–0.4 ppm. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay in quantum chemistry and materials science. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. mdpi.comnih.gov

Optimization of Molecular Geometries and Energetics

A fundamental application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule. This process yields the equilibrium structure, including bond lengths, bond angles, and dihedral angles. For this compound, this would provide the precise three-dimensional structure of its most stable conformer. Furthermore, DFT can be used to calculate the relative energies of different conformers or isomers, providing insight into the molecule's potential energy surface.

Analysis of Photophysical Properties using Time-Dependent DFT (TD-DFT)

To study the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to predict electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical electronic excitations from the ground state. nih.gov The output provides information on excitation energies, corresponding wavelengths, and oscillator strengths, which relate to the intensity of the absorption peaks. For this compound, TD-DFT could predict the λmax associated with electronic transitions, likely involving the π-orbitals of the carbon-carbon double bond and the non-bonding orbitals of the carbonyl oxygen.

Table 2: Illustrative TD-DFT Results for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific research findings for this compound were not found.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| 1 | 5.64 | 220 | 0.085 | HOMO -> LUMO |

| 2 | 6.32 | 196 | 0.012 | HOMO-1 -> LUMO |

Investigation of Local and Global Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from changes in energy with respect to the number of electrons. These descriptors help in understanding and predicting the sites of electrophilic and nucleophilic attack. mdpi.comnih.gov

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These are calculated from the energies of the HOMO and LUMO. A higher electrophilicity index suggests a greater capacity of the molecule to accept electrons. sciforum.net

Local Descriptors: To identify the most reactive sites within a molecule, local reactivity descriptors such as Fukui functions are used. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the specific atoms most susceptible to nucleophilic or electrophilic attack. For this compound, this analysis could pinpoint the reactivity of the double bond versus the carbonyl carbon, for instance.

Conformational Analysis Through Computational Methods

The biological function and chemical reactivity of 2-Aminopent-4-enoic acid are intrinsically linked to its three-dimensional structure. Computational methods allow for a detailed exploration of its conformational landscape.

Potential Energy Surface Scans and Conformational Preferences

Potential energy surface (PES) scans are a fundamental computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com By systematically varying specific geometric parameters, such as dihedral angles, and performing energy calculations at each step, a map of the molecule's energy as a function of its geometry is generated. uni-muenchen.devisualizeorgchem.com For 2-Aminopent-4-enoic acid, PES scans are typically performed by rotating the single bonds along the carbon backbone and the bonds connected to the amino and carboxyl groups.

These scans reveal the low-energy conformations (conformers) and the energy barriers that separate them. youtube.com The analysis helps identify the most stable structures the molecule is likely to adopt. Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-311+G**, are commonly employed for such calculations to balance accuracy and computational cost. researchgate.net The results of a PES scan can be summarized by identifying the dihedral angles that correspond to energy minima.

| Conformer | Dihedral Angle 1 (N-Cα-Cβ-Cγ) | Dihedral Angle 2 (Cα-Cβ-Cγ=Cδ) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|---|

| A | -65° | 120° | 0.00 | 45.5 |

| B | 175° | -90° | 2.15 | 25.1 |

| C | 60° | 115° | 3.50 | 15.8 |

| D | -170° | 85° | 5.80 | 13.6 |

Role of Methylation and Substitution on Conformation

Chemical modifications, such as methylation or other substitutions, can significantly alter the conformational preferences of 2-Aminopent-4-enoic acid. researchgate.net Computational studies can model these changes and predict their effects. For instance, adding a methyl group to the amino group or at various positions on the carbon backbone introduces steric hindrance and alters the electronic distribution.

These modifications can shift the relative energies of different conformers, making previously less favorable conformations more stable, or vice versa. researchgate.netmeddocsonline.org This can have profound implications for the molecule's ability to bind to a specific enzyme active site. Computational analysis can quantify these effects by comparing the PES of the parent molecule with that of its substituted derivatives, providing insights into how structural changes modulate biological activity.

Molecular Modeling and Dynamics Simulations

While conformational analysis explores static structures, molecular modeling and dynamics simulations provide a view of the molecule's behavior over time, especially in a biological context.

Exploration of Molecular Interactions in Solution or Enzyme Active Sites

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov These simulations can place 2-Aminopent-4-enoic acid within a solvent box (e.g., water) or inside the active site of an enzyme to study its dynamic behavior and interactions. nih.govresearchgate.net MD simulations reveal how the molecule interacts with surrounding water molecules, ions, and amino acid residues within a protein. nih.gov

Key interactions that can be studied include:

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amino and carboxyl groups of the molecule and residues in an enzyme's active site.

Hydrophobic Interactions: The interactions of the vinyl group with nonpolar pockets within the enzyme.

Electrostatic Interactions: The attraction or repulsion between the charged groups of the molecule and charged residues in the active site.

These simulations provide a dynamic picture of how the molecule is recognized and stabilized within a binding site. researchgate.net

Prediction of Binding Modes and Affinities (e.g., for enzyme inhibition)

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule when bound to a target protein. nih.gov For 2-Aminopent-4-enoic acid, which is known to be an inhibitor of several enzymes, docking studies can elucidate how it fits into the active site and interacts with key catalytic residues. nih.govnih.gov

Following docking, more rigorous methods like alchemical free energy calculations can be used to predict the binding affinity (e.g., ΔG_bind or Ki). nih.gov These predictions are crucial in drug design for understanding the potency of an inhibitor and for designing derivatives with improved binding characteristics. nih.gov

| Parameter | Predicted Value | Key Interacting Residues |

|---|---|---|

| Binding Mode | Oriented with carboxylate forming salt bridge | Arg292, Lys258 |

| Docking Score (kcal/mol) | -6.8 | - |

| Predicted Binding Affinity (ΔG_bind, kcal/mol) | -7.5 ± 0.5 | - |

| Key Hydrogen Bonds | Amino group with Asp222; Carboxylate with Arg292 | Asp222, Arg292 |

Non-Linear Optical (NLO) Properties and Related Studies

Amino acids and their salts, particularly those that crystallize in non-centrosymmetric space groups, are of interest for their potential non-linear optical (NLO) properties. researchgate.netniscpr.res.in These materials can alter the properties of light passing through them, which is useful for applications in telecommunications and photonics. nasc.ac.in

Computational chemistry, specifically DFT, can be used to calculate the NLO properties of this compound. nih.gov Key parameters calculated include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov The magnitude of the first hyperpolarizability (β) is a primary determinant of a molecule's second-harmonic generation (SHG) efficiency. doi.orgresearchgate.net

Theoretical studies on similar amino acid hydrochlorides, such as L-histidine hydrochloride, have shown that DFT calculations can provide reliable predictions of these properties. nih.gov While extensive NLO studies specifically focused on this compound are not widely reported, computational methods provide a viable path to explore its potential as an NLO material. Such studies would involve calculating the electronic properties and predicting the hyperpolarizability, guiding experimental efforts to synthesize and characterize crystals for NLO applications.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 12.5 |

| Mean Polarizability (α) (a.u.) | 75.3 |

| Total First Hyperpolarizability (β_tot) (a.u.) | 450.7 |

Applications of 2 Aminopent 4 Enoic Acid Hydrochloride in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

2-Aminopent-4-enoic acid hydrochloride, a derivative of the amino acid glycine (B1666218), serves as a crucial chiral building block in asymmetric synthesis. wikipedia.orgmedchemexpress.com The development of new drugs increasingly relies on the use of such chiral building blocks to ensure a strict match with biological targets, which are themselves chiral. rsc.org Asymmetric synthesis aims to create complex organic molecules with a specific three-dimensional arrangement, and starting with a molecule that already possesses a defined stereocenter, like 2-aminopent-4-enoic acid, is a key strategy. rsc.org Its structure, featuring both an amino acid functionality and a terminal alkene group, provides versatile reactive sites for constructing stereochemically complex molecules. google.com

Precursor for Complex Organic Molecules and Pharmaceutical Intermediates

The unique bifunctional nature of 2-aminopent-4-enoic acid makes it an ideal precursor for a wide range of complex organic molecules and pharmaceutical intermediates. rsc.orggoogle.com Chemists utilize this compound in various synthetic strategies to build larger, more intricate molecular frameworks. The terminal double bond can participate in reactions like metathesis, which allows for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. orgsyn.org For instance, it is used in the stereoselective synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. rsc.org This control over stereochemistry is paramount in the pharmaceutical industry, where often only one enantiomer of a drug is active and the other may be inactive or even harmful. rsc.org

Synthesis of L-Allylglycine Derivatives for Specific Applications (e.g., anticancer agents, neurotransmitters)

The L-enantiomer of 2-aminopent-4-enoic acid, commonly known as L-allylglycine, is a valuable starting material for synthesizing derivatives with significant biological activity. bldpharm.comchemicalbook.com

Anticancer Agents: Researchers have designed and synthesized various derivatives of allylglycine that exhibit anticancer properties. These compounds can be incorporated into larger molecules to target cancer cells. For example, some synthetic products containing allyl fragments have shown potent anticancer properties, with certain derivatives being evaluated in clinical trials for various cancers.

| Derivative Example | Target Cancer Cell Lines | Mechanism of Action (if known) |

| Allicin (natural allyl compound) | Breast, Gastric, Leukemia, Colon, Renal | Induces apoptosis, cell cycle arrest at G2/M phase |

| S-Allylmercaptocysteine (SAMC) | General tumor cells | Down-regulates Bcl-2 protein, inhibits microtubule polymerization |

| Quinazoline derivatives | MGC-803, MCF-7, PC-9, A549, H1975 | Induces cell cycle arrest at G2/M, induces apoptosis |

Neurotransmitters: L-allylglycine is a known inhibitor of glutamate (B1630785) decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org By blocking GABA biosynthesis, L-allylglycine can lead to lower levels of this neurotransmitter in the brain. wikipedia.org This property makes it a useful tool in neuroscience research to study the effects of GABA depletion. Studies in animal models have shown that L-allylglycine-induced seizures are associated with generalized decreases in GABA concentrations in various brain regions. wikipedia.org

Development of Peptidomimetics and Constrained Peptides

In medicinal chemistry, there is a significant effort to develop peptides and peptidomimetics as therapeutic agents. Unnatural amino acids like 2-aminopent-4-enoic acid are critical in this field for creating molecules that mimic natural peptides but have improved properties, such as increased stability and conformational rigidity. nih.gov

Incorporation into Macrocyclic Peptides and Peptide Mimics

The terminal alkene group of 2-aminopent-4-enoic acid is particularly useful for a reaction called ring-closing metathesis (RCM). orgsyn.orguu.nl This reaction allows chemists to "staple" or cyclize a peptide chain by forming a carbon-carbon double bond between two allylglycine residues (or one allylglycine and another olefin-containing amino acid) incorporated into the sequence. orgsyn.orguu.nl This cyclization creates conformationally constrained or macrocyclic peptides. uu.nl Such structures are desirable because locking the peptide into a specific shape can enhance its binding affinity to a biological target and increase its resistance to degradation by enzymes. orgsyn.org For example, tetrapeptides containing allylglycine have been cyclized using RCM to mimic disulfide-stabilized β-turns found in natural proteins. uu.nl

Synthesis of Azabicycloalkanone Amino Acids

The synthesis of conformationally restricted amino acids is a key strategy in designing peptidomimetics. While direct synthesis of azabicycloalkanone amino acids from 2-aminopent-4-enoic acid is not prominently detailed in the provided context, the principles of using unsaturated amino acids in cyclization reactions are well-established. Methodologies such as intramolecular cyclization reactions can be envisioned where the amine and the terminal alkene of an allylglycine derivative are used to construct bicyclic ring systems. For example, an N-acylated allylglycine derivative could undergo an intramolecular Michael addition or a related cyclization process to form a piperidone (a six-membered ring containing a nitrogen and a ketone) or other heterocyclic structures, which are precursors to azabicycloalkanone systems. The versatility of the allyl group allows for various transformations that can lead to the formation of these complex, constrained amino acid analogues.

Precursor for Advanced Amino Alcohol Intermediates

This compound can also serve as a precursor for the synthesis of advanced amino alcohol intermediates. The carboxylic acid functional group of the amino acid can be chemically reduced to an alcohol group, yielding an amino alcohol. This transformation is a common step in organic synthesis. medchemexpress.commedchemexpress.commedchemexpress.com These resulting chiral amino alcohols are highly valuable intermediates in the preparation of numerous pharmaceutical compounds and other fine chemicals. medchemexpress.com The presence of both the amine and alcohol functionalities, along with the stereocenter and the terminal alkene, provides multiple points for further chemical modification, enabling the synthesis of a diverse array of complex target molecules. medchemexpress.commedchemexpress.com

Synthesis of Oligopeptides and Polymeric Materials

The unique structural features of 2-aminopent-4-enoic acid, commonly known as allylglycine, position it as a valuable monomer for the synthesis of novel oligopeptides and advanced polymeric materials. Its terminal alkene group provides a reactive handle for polymerization and further chemical modification, enabling the creation of materials with tailored properties for biomedical applications.

Enzymatic Synthesis of Oligopeptides Containing Allylglycine

The enzymatic synthesis of oligopeptides incorporating allylglycine has been explored as a green and efficient alternative to traditional chemical methods. mdpi.com This approach offers high specificity and mild reaction conditions, minimizing the need for protecting groups and reducing waste.

Several proteases have been investigated for their catalytic activity in synthesizing oligopeptides containing allylglycine. nih.govdartmouth.edu The primary goal of this research has been the production of reactive tetrapeptides that can subsequently be chemically polymerized to form materials that are both biocompatible and biodegradable. nih.govdartmouth.edu

Commercially available enzymes have been screened for their ability to facilitate dipeptide synthesis. nih.govdartmouth.edu For instance, proteases derived from Aspergillus oryzae and Aspergillus sojae, as well as pronase E and protease Nagarse, have successfully synthesized the protected dipeptide Cbz-L-Ag-L-PheNH2 from Cbz-DL-AgOMe and L-PheNH2. nih.govdartmouth.edu In these reactions, allylglycine acts as the acyl donor. However, a key finding was that these same enzymes were unable to catalyze the synthesis of Cbz-L-Phe-L-AgOEt, where allylglycine would need to function as the acyl acceptor. nih.govdartmouth.edu

In contrast, chymotrypsin demonstrated the ability to utilize allylglycine ethyl ester (DL-AgOEt) as the acyl acceptor in the synthesis of Cbz-L-Phe-L-AgOEt. nih.govdartmouth.edu This enzyme, however, could not synthesize Cbz-L-Ag-L-PheNH2. nih.govdartmouth.edu Capitalizing on these distinct enzymatic specificities, researchers have successfully used the two dipeptides, Cbz-allylglycine-phenylalanine and phenylalanine-allylglycine ethyl ester, as substrates for the thermolysin-catalyzed synthesis of the tetrapeptide Cbz-L-Ag-L-Phe-L-Phe-L-AgOEt. nih.govdartmouth.edu

| Enzyme | Allylglycine Derivative as Acyl Donor | Allylglycine Derivative as Acyl Acceptor | Synthesized Dipeptide |

|---|---|---|---|

| Proteases from Aspergillus oryzae and Aspergillus sojae, Pronase E, Protease Nagarse | Successful | Unsuccessful | Cbz-L-Ag-L-PheNH2 |

| Chymotrypsin | Unsuccessful | Successful | Cbz-L-Phe-L-AgOEt |

Chemical Polymerization of Reactive Peptides for Biocompatible and Biodegradable Materials

The incorporation of allylglycine into peptides creates "reactive peptides" that can be polymerized to form novel biomaterials. nih.gov These peptide-based polymers are of significant interest due to their potential for biocompatibility and biodegradability, making them suitable for a range of medical applications, including drug delivery and tissue engineering. nih.govmdpi.comdiva-portal.org

The terminal alkene groups of the allylglycine residues within the peptide chains serve as reactive sites for polymerization. Various polymerization techniques can be employed to crosslink these peptides, leading to the formation of hydrogels and other polymeric structures. The properties of the resulting materials, such as their mechanical strength, degradation rate, and drug release profile, can be tuned by controlling the peptide sequence, the concentration of allylglycine, and the polymerization conditions.

While the primary research has focused on the enzymatic synthesis of the reactive peptide monomers, the overarching goal is their subsequent chemical polymerization. nih.govdartmouth.edu The development of these materials is driven by the need for advanced biomaterials that can mimic the natural extracellular matrix and promote favorable biological responses. nih.gov The degradation of these polymers would ideally yield non-toxic, small molecules that can be safely metabolized or excreted by the body. nih.gov

Chemical Biology Probes and Tools

The unique chemical properties of unnatural amino acids, such as allylglycine, make them powerful tools in chemical biology for probing and manipulating biological systems. rsc.org

Creation of Unnatural Amino Acid-Containing Probes for Biological Systems

The incorporation of unnatural amino acids with unique functionalities into proteins allows for the creation of sophisticated chemical probes. Allylglycine, with its terminal alkene, can serve as a "chemical handle" for the site-specific attachment of reporter molecules, such as fluorophores or affinity tags. This enables the study of protein localization, interactions, and dynamics within living cells.

The development of fluorescent probes is a significant area of research in chemical biology. nih.govmdpi.com These probes can be designed to respond to specific biological analytes or changes in the cellular environment, providing real-time information about biological processes. nih.govnih.gov The versatility of the allyl group allows for its modification with a wide range of moieties to create probes with diverse functionalities.

Design of Site-Specific Reactants for Protein Modification

Site-specific modification of proteins is a crucial technique for understanding protein function and for the development of protein-based therapeutics. nih.govnih.govcoledeforest.com The introduction of a unique reactive group, such as the alkene in allylglycine, at a specific site in a protein allows for precise chemical modification without affecting other amino acid residues. researchgate.net

This can be achieved by genetically encoding the unnatural amino acid at a desired position in the protein sequence. nih.gov Once incorporated, the allyl group can be targeted by a variety of chemical reactions, such as thiol-ene "click" chemistry, to attach drugs, imaging agents, or other molecules of interest. springernature.com This approach provides a high degree of control over the location and stoichiometry of the modification, leading to homogenous and well-defined protein conjugates. nih.gov The ability to specifically label proteins in this manner is invaluable for a wide range of applications, from basic research to the development of targeted therapies. coledeforest.com

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for 2-Aminopent-4-enoic Acid Hydrochloride

The synthesis of 2-Aminopent-4-enoic acid and its derivatives is a focal point of ongoing research, with an emphasis on stereoselectivity and environmental sustainability. Traditional methods are being challenged by novel catalytic strategies that offer higher efficiency and enantiomeric purity.

Recent advancements include the asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids through the stereoselective allylation of oxazolidinone derivatives. rsc.org This method achieves a high diastereomeric excess (>98%), providing a reliable pathway to enantiomerically pure forms of the amino acid. rsc.org Another significant development involves the stereochemical preparation of allylglycine derivatives using an oxobutanoate derivative as an intermediate, which allows for the controlled synthesis of specific stereoisomers. google.com

Efforts are also being directed towards greener synthetic processes. One historical method involves the reaction of allylamine with chloroacetic acid in an aqueous solution, which can be optimized to improve yields and facilitate the recovery of reactants. google.com Modern approaches leverage organometallic chemistry, such as the use of zinc intermediates in the coupling of iodoalanine derivatives with vinyl bromide, to create the allylglycine backbone efficiently. orgsyn.org These methods represent a move towards more sustainable and atom-economical synthetic routes.

Table 1: Comparison of Synthetic Routes for 2-Aminopent-4-enoic Acid and its Derivatives

| Method | Key Reagents/Intermediates | Key Features | Reference |

|---|---|---|---|

| Asymmetric Allylation | cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones, LDA, Allyl bromide | Highly stereoselective (>98% de); yields enantiomerically pure (R)- and (S)- isomers. | rsc.org |

| Stereochemical Wittig-type Reaction | Oxobutanoate derivative, Alkyltriphenylphosphonium halide | Allows for stereochemical control to produce specific (S,Z) or (S,E) isomers. | google.com |

| Aqueous Amination | Allylamine, Chloroacetic acid | Utilizes aqueous solution; focuses on reaction condition optimization and reactant recovery. | google.com |